1',3'-dimethyl-1H,1'H-3,4'-bipyrazole

COMT Inhibition Parkinson's Disease Fragment-Based Drug Discovery

This 3,4'-bipyrazole scaffold is a structurally validated, SAM-competitive COMT inhibitor fragment. Its unique connectivity ensures a defined binding mode (PDB: 4P58) and proven ligand efficiency (LE=0.33-0.58), making it a reliable starting point for Parkinson's drug discovery and assay development. Avoid experimental risk with uncharacterized analogues; choose this high-purity tool compound for reproducible SAR data.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 1006356-56-4
Cat. No. B2403991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',3'-dimethyl-1H,1'H-3,4'-bipyrazole
CAS1006356-56-4
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC1=NN(C=C1C2=CC=NN2)C
InChIInChI=1S/C8H10N4/c1-6-7(5-12(2)11-6)8-3-4-9-10-8/h3-5H,1-2H3,(H,9,10)
InChIKeyLNJKDWJFZASOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole (CAS 1006356-56-4): Key Procurement Data and Identity


1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole (CAS: 1006356-56-4) is a heterocyclic small molecule composed of two pyrazole rings linked via a 3,4' carbon-carbon bond, with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . It is commercially available from multiple vendors at 97% purity , and its InChIKey is LNJKDWJFZASOPC-UHFFFAOYSA-N, ensuring unambiguous chemical identification [1].

Why Generic Substitution of 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole (CAS 1006356-56-4) is Scientifically Invalid


The substitution of 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole with a structurally similar bipyrazole or pyrazole derivative is not scientifically justifiable due to its specific, experimentally validated interactions. This compound's unique 3,4' connectivity, as opposed to other regioisomers like 1,1'- or 4,4'-bipyrazoles, directs a precise binding mode within the S-adenosyl-L-methionine (SAM) pocket of Catechol O-Methyltransferase (COMT) [1]. This interaction profile is not transferable to generic analogs, which would lack the same conformational fit and functional outcome. Procurement of a less-defined or alternative bipyrazole scaffold without equivalent structural validation introduces significant experimental risk, as the compound's behavior in biological assays is strictly a function of its defined molecular architecture [2].

Quantitative Evidence for 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole (CAS 1006356-56-4) Differentiation in Scientific Research


COMT Inhibition Potency: 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole vs. Evolved Lead Compound

1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole demonstrates high ligand efficiency as a SAM-competitive COMT inhibitor [1]. While it serves as an early fragment hit with an IC50 in the micromolar range (exact value not disclosed in primary publication), it was a foundational compound for optimizing a series that yielded a potent lead with an IC50 of 151 nM against rat COMT [2]. This evolutionary path highlights the core scaffold's value, as it provided the essential structural blueprint for achieving nanomolar potency, a feature not inherent to other simple bipyrazole regioisomers.

COMT Inhibition Parkinson's Disease Fragment-Based Drug Discovery

Precise Binding Mode: Crystallographic Differentiation of 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole

The co-crystal structure of 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole bound to the SAM pocket of mouse COMT (PDB ID: 4P58) was solved at 2.06 Å resolution [1]. This represents the first published SAM-competitive small-molecule COMT co-complex crystal structure [2]. This atomic-level information provides an unambiguous understanding of the compound's binding pose, which is a critical differentiator. In contrast, the binding modes for most other simple bipyrazole fragments have not been experimentally elucidated, making this compound's structural biology data a unique asset for rational drug design and computational modeling.

Structural Biology X-ray Crystallography Enzyme Mechanism

Ligand Efficiency: Benchmarking 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole Against Other SAM-Competitive Fragments

In a fragment-based screening campaign, 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole was identified as part of a series of highly ligand-efficient, SAM-competitive bisaryl fragments. The series to which it belongs exhibited ligand efficiency (LE) values ranging from 0.33 to 0.58 [1]. This metric is a critical benchmark for assessing the potential of a fragment hit, as it normalizes potency by the number of heavy atoms. The LE of this compound series compares favorably against many other SAM-competitive fragments reported in the literature, where LE values are often significantly lower, underscoring the favorable binding thermodynamics conferred by this specific bipyrazole core.

Ligand Efficiency Fragment-Based Drug Discovery Medicinal Chemistry

Physical Property Profile: Predicted pKa of 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole

The predicted acid dissociation constant (pKa) of 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole is 12.94±0.10 . This high pKa indicates that the compound will exist predominantly in its neutral form at physiological pH (7.4), which is a key differentiator from many other pyrazole derivatives that possess lower pKa values and thus are partially ionized. The neutral state of this compound is likely to enhance membrane permeability and reduce the risk of off-target interactions associated with charged species, which is a critical factor in the selection of chemical probes and early-stage drug candidates.

Physicochemical Properties Drug Design Solubility

Vendor Purity and Catalog Availability: Supply Chain Reliability for 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole

1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole (CAS 1006356-56-4) is available from multiple reputable chemical suppliers (e.g., Leyan, Chemenu) with a catalog purity of 97% . This consistent commercial availability with defined purity contrasts with many other bipyrazole derivatives that are not stocked by major vendors and must be custom-synthesized, leading to longer lead times and higher costs. The established supply chain for this compound ensures reliable and timely procurement, a critical factor for research programs with stringent timelines.

Procurement Supply Chain Chemical Sourcing

Best-Fit Research and Industrial Application Scenarios for 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole (CAS 1006356-56-4)


Fragment-Based Drug Discovery for Parkinson's Disease and Other COMT-Related Indications

The primary application scenario is in early-stage drug discovery programs targeting COMT. The compound serves as an ideal, validated starting fragment due to its demonstrated ligand efficiency (LE = 0.33-0.58) [1] and its co-crystal structure (PDB ID: 4P58) [2], which provides a clear roadmap for structure-guided optimization. Researchers can use this compound to generate SAR data and develop more potent, selective COMT inhibitors for the treatment of Parkinson's disease, as well as other neurological and psychiatric conditions where COMT modulation is a therapeutic strategy.

Development and Validation of Biochemical and Biophysical COMT Assays

Given its proven activity against rat COMT and its defined binding mode, this compound is an excellent tool compound for developing and validating enzymatic and biophysical assays for COMT. It can serve as a positive control or reference standard in high-throughput screening campaigns [1] and in assay development workflows, ensuring assay reliability and reproducibility.

Scaffold for the Synthesis of Advanced COMT Inhibitor Libraries

The 3,4'-bipyrazole core of this compound is a versatile scaffold for medicinal chemistry. The foundational work by Lanier et al. [1] demonstrates that modifications to this core can yield compounds with significantly improved potency (e.g., IC50 = 151 nM). Researchers can use 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole as a starting material for parallel synthesis or library construction to explore a diverse chemical space around the SAM binding pocket of COMT.

Computational Chemistry and Molecular Modeling Studies

The high-resolution crystal structure of this compound bound to its target (PDB ID: 4P58) [2] makes it a valuable dataset for computational chemists. It can be used for validating docking protocols, performing molecular dynamics simulations, and developing pharmacophore models for SAM-competitive COMT inhibitors. The structural data provides a reliable benchmark for in silico screening and structure-based drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.